3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione
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Overview
Description
3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione typically involves the reaction of 3-methylthiophene with appropriate amines and sulfur-containing reagents. One common method involves the nucleophilic substitution reaction where 3-methylthiophene is reacted with a chloromethylamine derivative in the presence of a base to form the intermediate. This intermediate is then cyclized with sulfur-containing reagents under controlled conditions to form the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors due to its unique structure, leading to modulation of biological pathways. The presence of the thietane ring and the thiophene moiety allows it to fit into specific binding sites, influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thiolane-1,1-dione
- 3-{[(3-Methylthiophen-2-yl)methyl]amino}benzene-1-sulfonamide
Uniqueness
3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is unique due to the presence of both the thietane ring and the thiophene moiety
Properties
Molecular Formula |
C9H13NO2S2 |
---|---|
Molecular Weight |
231.3 g/mol |
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H13NO2S2/c1-7-2-3-13-9(7)4-10-8-5-14(11,12)6-8/h2-3,8,10H,4-6H2,1H3 |
InChI Key |
KBOGZDZTTYHUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNC2CS(=O)(=O)C2 |
Origin of Product |
United States |
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